molecular formula C6H7NO B103643 2-Hydroxy-6-methylpyridine CAS No. 3279-76-3

2-Hydroxy-6-methylpyridine

Cat. No.: B103643
CAS No.: 3279-76-3
M. Wt: 109.13 g/mol
InChI Key: JEAVIRYCMBDJIU-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylpyridine, also known as 6-Methyl-2-pyridinol or 6-Methyl-2-pyridone, is a heterocyclic organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position and a methyl group at the sixth position on the pyridine ring. This compound is known for its versatile chemical properties and is used in various scientific and industrial applications .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylpyridine typically involves the hydroxylation of 6-methylpyridine. One common method includes the reaction of 6-methylpyridine with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. Another approach involves the use of sodium nitrite and sulfuric acid to convert 2-amino-6-methylpyridine to this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. These methods utilize similar chemical reactions but are optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Hydroxy-4-methylpyridine
  • 2-Hydroxy-5-methylpyridine
  • 2-Hydroxy-3-methylpyridine
  • 2-Hydroxy-6-ethylpyridine

Comparison: 2-Hydroxy-6-methylpyridine is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This positioning influences its chemical reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications .

Properties

IUPAC Name

6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAVIRYCMBDJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954452
Record name 6-Methylpyridin-2-ol
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3279-76-3, 73229-70-6
Record name 2-Hydroxy-6-methylpyridine
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Record name 6-Methylpyridin-2-ol
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Record name 6-Methyl-2-pyridinol
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Record name 3279-76-3
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Record name 6-Methylpyridin-2-ol
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Record name 6-methylpyridin-2-ol
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Record name 6-METHYLPYRIDIN-2-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-methylpyridine
Reactant of Route 2
2-Hydroxy-6-methylpyridine
Reactant of Route 3
2-Hydroxy-6-methylpyridine
Reactant of Route 4
2-Hydroxy-6-methylpyridine
Reactant of Route 5
2-Hydroxy-6-methylpyridine
Reactant of Route 6
2-Hydroxy-6-methylpyridine

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